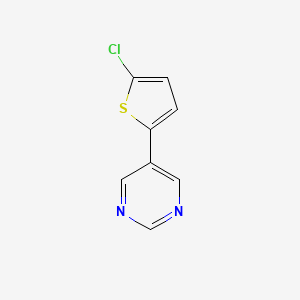

5-(5-Chloro-2-thienyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODVLVBUODPADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Correlation of Vibrational Data with Molecular Structure and Functional Groups

The vibrational spectrum of 5-(5-Chloro-2-thienyl)pyrimidine, as determined by Infrared (IR) and Raman spectroscopy, offers a detailed fingerprint of its molecular structure. The vibrational modes can be assigned to specific functional groups and skeletal vibrations of the pyrimidine (B1678525) and thiophene (B33073) rings. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to provide a comprehensive assignment of the observed vibrational bands.

Key vibrational frequencies are associated with the stretching and bending of C-H, C=C, C-N, and C-S bonds within the heterocyclic rings, as well as the C-Cl bond. The pyrimidine ring exhibits characteristic in-plane and out-of-plane bending and stretching vibrations. For instance, ring stretching modes for substituted pyrimidines are generally observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ range.

The thiophene ring also contributes a set of characteristic vibrations. The C-S stretching mode is a key indicator of the thiophene moiety. The substitution pattern on both rings, including the chloro group and the linkage between the two rings, influences the exact frequencies and intensities of these vibrations. For example, halogen substitution on a pyrimidine or related ring system is known to affect the ring breathing modes.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100 | C-H stretching | Pyrimidine and Thiophene rings |

| ~1580 | C=N stretching | Pyrimidine ring |

| ~1550 | C=C stretching | Pyrimidine and Thiophene rings |

| ~1450 | Ring stretching | Pyrimidine and Thiophene rings |

| ~840 | C-H out-of-plane bending | Thiophene ring |

| ~750 | C-Cl stretching | Chloro group |

| ~680 | C-S stretching | Thiophene ring |

| Note: This table represents typical, predicted values for the functional groups present in the molecule. Precise experimental or calculated data for this specific compound is not readily available in published literature. |

Electronic Spectroscopy (Ultraviolet-Visible)

Analysis of Electronic Transitions and Chromophoric Behavior

The ultraviolet-visible (UV-Vis) spectrum of this compound is governed by the electronic transitions within its π-conjugated system. The molecule contains multiple chromophores—the pyrimidine ring, the thiophene ring, and the chlorine substituent—which collectively determine its absorption characteristics. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, and potentially weaker n→π* transitions.

The pyrimidine ring itself typically exhibits π→π* transitions. The linkage to the 5-chloro-2-thienyl group creates an extended conjugated system, which is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. The presence of the sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, can give rise to n→π* transitions, which are generally of lower intensity and may be observed as shoulders on the main absorption bands.

Solvatochromic Studies

Solvatochromism, the change in the position of UV-Vis absorption bands with varying solvent polarity, can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. For donor-acceptor systems, a positive solvatochromism (red shift in more polar solvents) is often observed for π→π* transitions, indicating a more polar excited state. Conversely, a negative solvatochromism (blue shift) can occur for n→π* transitions.

In this compound, the pyrimidine ring can act as an electron-accepting moiety, while the thiophene ring can be electron-donating. This donor-acceptor character suggests that the molecule may exhibit solvatochromic behavior. Studying the absorption spectrum in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, acetonitrile) would reveal the extent of this effect and help to characterize the polarity changes upon electronic excitation.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π→π | 250-350 | High-intensity transition within the conjugated system of both rings. |

| n→π | 300-400 | Lower-intensity transition involving non-bonding electrons on N or S atoms. |

| Note: The exact wavelengths are dependent on the solvent and specific electronic structure. This table provides a general expectation. |

Mass Spectrometry (MS)

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through the cleavage of the bond between the two heterocyclic rings, leading to fragment ions corresponding to the 5-chlorothienyl cation and the pyrimidinyl radical, or vice versa. Further fragmentation could involve the loss of the chlorine atom, or the breakdown of the heterocyclic rings themselves, for instance, through the loss of HCN from the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of the parent compound and its fragments. For this compound (C₉H₅ClN₂S), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly effective for determining the purity of volatile and thermally stable compounds like this compound and for analyzing complex mixtures.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of components within the mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in different retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." The molecular ion peak confirms the molecular weight of the compound. For this compound, the expected molecular ion would correspond to its molecular formula, C₈H₅ClN₂S. The fragmentation pattern provides valuable structural information. For instance, characteristic fragments might arise from the cleavage of the bond between the thiophene and pyrimidine rings or the loss of a chlorine atom.

The purity of a this compound sample can be assessed by examining the gas chromatogram. A single, sharp peak indicates a high degree of purity. The presence of additional peaks would suggest the existence of impurities, such as starting materials, by-products from the synthesis, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the purity. For instance, methods have been developed for the analysis of other chlorinated compounds, such as the fungicide chlorothalonil (B1668833) and its metabolites in environmental samples, demonstrating the utility of GC-MS in detecting and quantifying related structures. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays of a specific wavelength. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained.

The positions and intensities of these diffracted spots are then used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined with high precision. This allows for the complete elucidation of the molecular structure.

Bond Lengths, Bond Angles, and Torsion Angles

While specific crystallographic data for this compound is not publicly available, we can infer expected values from studies on structurally related molecules. For instance, in other substituted thienyl and pyrimidine derivatives, the bond lengths and angles are influenced by the electronic nature of the substituents and the aromatic character of the rings.

Table 1: Representative Bond Lengths in Related Heterocyclic Compounds

| Bond Type | Typical Bond Length (Å) |

| C-S (Thiophene) | 1.71 - 1.74 |

| C=C (Thiophene) | 1.36 - 1.42 |

| C-Cl | 1.72 - 1.76 |

| C-N (Pyrimidine) | 1.32 - 1.35 |

| C=N (Pyrimidine) | 1.33 - 1.37 |

| C-C (Inter-ring) | 1.46 - 1.49 |

Table 2: Representative Bond Angles in Related Heterocyclic Compounds

| Bond Angle | Typical Angle (°) |

| C-S-C (Thiophene) | 91 - 93 |

| N-C-N (Pyrimidine) | 126 - 129 |

| C-C-Cl | 123 - 127 |

| Thiophene-C-Pyrimidine | 120 - 125 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. The nature and strength of these interactions determine the physical properties of the crystal, such as its melting point and solubility.

In the case of this compound, several types of intermolecular interactions would be anticipated. The nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors if a suitable donor is present in the crystal structure (for example, from a co-crystallized solvent molecule). The chlorine atom on the thiophene ring could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in predicting the properties of molecules. For a comprehensive understanding of 5-(5-Chloro-2-thienyl)pyrimidine, the following computational methods would be essential.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) and thiophene (B33073) rings. The resulting data would provide a precise model of the molecule's shape.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | Data not available |

| C-S (Thiophene) | Data not available |

| C-N (Pyrimidine) | Data not available |

| C-C (Inter-ring) | Data not available |

| Bond Angles (°) ** | |

| Cl-C-C (Thiophene) | Data not available |

| C-S-C (Thiophene) | Data not available |

| N-C-N (Pyrimidine) | Data not available |

| Dihedral Angle (°) ** | |

| Pyrimidine-Thiophene | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table for Electronic Properties:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds, scientists can correlate calculated frequencies with experimentally observed spectral peaks. This correlation helps to confirm the molecular structure and provides insights into the bonding environment within the molecule.

Hypothetical Data Table for Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-Cl Stretch | Data not available |

| C-H Stretch (Thiophene) | Data not available |

| C-H Stretch (Pyrimidine) | Data not available |

| Ring Breathing (Thiophene) | Data not available |

| Ring Breathing (Pyrimidine) | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations. While it is less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights.

Møller-Plesset (MP) Perturbation Theory: This method improves upon the Hartree-Fock method by including electron correlation effects. MP2, the second-order Møller-Plesset theory, is a common choice for obtaining more accurate energies and properties. Higher-order MP calculations (MP3, MP4) can provide even greater accuracy but at a significantly higher computational cost.

Potential Energy Surface (PES) Analysis for Conformational Landscape

The relative orientation of the pyrimidine and thiophene rings in this compound can vary. A Potential Energy Surface (PES) scan can be performed to explore the conformational landscape of the molecule. This involves systematically changing the dihedral angle between the two rings and calculating the energy at each step. The resulting energy profile would reveal the most stable conformation(s) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. For a molecule such as this compound, which possesses multiple reactive sites, theoretical calculations can unravel the energetic and geometric changes that occur during a transformation, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

The cornerstone of understanding a reaction mechanism at a molecular level is the identification and characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate this critical geometry. For a reaction involving this compound, such as a nucleophilic aromatic substitution at the chloro-substituted position, locating the TS is the first step.

Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Following the successful characterization of the transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the identified TS is indeed the correct one for the reaction of interest. For instance, in a hypothetical reaction, the IRC would trace the path from the transition state backwards to the initial reactants (e.g., this compound and a nucleophile) and forwards to the final product.

Table 1: Illustrative Transition State and IRC Data for a Hypothetical Nucleophilic Substitution on this compound

| Parameter | Value | Description |

| Computational Method | B3LYP/6-311++G(d,p) | Level of theory used for the calculation. |

| Imaginary Frequency | -250.4 cm⁻¹ | The single imaginary frequency confirming the structure as a true transition state. |

| Key Bond Distances (TS) | C-Cl: 2.1 Å; C-Nu: 2.3 Å | Elongated C-Cl bond and forming C-Nucleophile (Nu) bond at the transition state. |

| IRC Start Point | Transition State Geometry | The calculation begins at the highest energy point of the reaction pathway. |

| IRC End Points | Reactant Complex, Product Complex | Confirms the TS connects the intended starting materials and final products. |

Mapping of Reaction Pathways and Energy Barriers

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile maps out the energy landscape of the reaction, highlighting the activation energy (energy barrier), which is the difference in energy between the reactants and the transition state. The magnitude of this barrier is a key determinant of the reaction rate.

Different potential reaction pathways can be computationally explored. For this compound, one could compare the energy barriers for substitution at the chloro-position versus potential reactions at the thiophene or pyrimidine rings. The pathway with the lowest energy barrier is typically the one that is kinetically favored. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack at C-Cl | 0.0 | +22.5 | -5.8 | 22.5 |

| Addition to Pyrimidine Ring | 0.0 | +35.2 | +10.1 | 35.2 |

| Lithiation at Thiophene C5 | 0.0 | +15.7 | -12.3 | 15.7 |

Computational Modeling of Catalytic Cycles

Many important reactions, particularly cross-coupling reactions used to modify heterocyclic compounds, are facilitated by catalysts. researchgate.net Computational modeling is instrumental in elucidating the step-by-step mechanism of a catalytic cycle. For this compound, a palladium-catalyzed Suzuki or Stille coupling is a common synthetic transformation.

A full catalytic cycle can be modeled, including key steps like:

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the C-Cl bond of the thienylpyrimidine.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the catalyst is regenerated.

Advanced Electronic Property Analysis for Reactivity Prediction

Beyond reaction pathways, computational chemistry can predict the intrinsic electronic properties of a molecule, offering a fundamental understanding of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These are sites susceptible to electrophilic attack or coordination to metal cations. researchgate.net The region around the sulfur atom in the thiophene ring would also exhibit negative potential.

Positive Potential (Blue): Located on the hydrogen atoms and potentially in the region opposite the C-Cl bond (a phenomenon known as a σ-hole), indicating sites for nucleophilic attack. researchgate.net

This visual map provides immediate, intuitive insight into how the molecule will interact with other reagents. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are advanced topological analysis tools that provide a detailed picture of electron pairing and localization within a molecule. wikipedia.orgjussieu.fr Unlike MEP which shows charge distribution, ELF and LOL reveal the nature of chemical bonds and the location of lone pairs in a chemically intuitive way. researchgate.netresearchgate.net

Electron Localization Function (ELF): ELF provides a measure of the probability of finding an electron near a reference electron. mpg.de In an ELF map of this compound, distinct basins of high localization would appear, clearly demarcating the covalent bonds (e.g., C-C, C-H, C-N, C-S, C-Cl) and the non-bonding lone pairs on the nitrogen and sulfur atoms. researchgate.netwikipedia.org The ELF value ranges from 0.0 to 1.0, where values close to 1 indicate highly localized electron pairs, characteristic of covalent bonds and lone pairs. researchgate.net

Localized Orbital Locator (LOL): LOL analysis also visualizes areas of high electron localization, but it is based on the kinetic energy density. researchgate.net It provides a complementary view to ELF, often with sharper and more distinct features for covalent bonds and lone pair regions. rsc.orgresearchgate.net

Together, these analyses offer a profound understanding of the molecule's electronic structure, confirming the nature of its aromatic systems and the precise location of its reactive electron pairs.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. One of the key tools in this predictive arsenal (B13267) is the concept of Fukui functions. These functions help in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule by quantifying the change in electron density at a specific point when the total number of electrons in the system is altered.

For this compound, Fukui functions can be calculated to pinpoint the atoms most susceptible to chemical reactions. These calculations are typically performed using methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). nih.gov The analysis involves calculating the condensed Fukui functions, which provide a value for each atomic site.

The sites for nucleophilic attack are predicted by the Fukui function f+, which corresponds to the addition of an electron. The atom with the highest f+ value is the most likely site for a nucleophilic attack. Conversely, the sites for electrophilic attack are determined by the Fukui function f-, corresponding to the removal of an electron. The atom with the highest f- value is the most probable site for an electrophilic attack.

In the case of this compound, the pyrimidine and thiophene rings both contain heteroatoms (nitrogen and sulfur) and are influenced by the electron-withdrawing chloro substituent. This electronic landscape suggests a complex reactivity profile. Based on analyses of similar heterocyclic systems, it is anticipated that specific carbon and nitrogen atoms within the pyrimidine ring and carbon atoms in the thiophene ring will be the primary reactive centers. nih.gov

Below is a hypothetical data table illustrating the likely distribution of Fukui function values for key atoms in this compound, based on established principles for similar compounds.

Table 1: Calculated Fukui Functions for Selected Atoms of this compound Note: This data is illustrative and based on theoretical principles. Actual values would require specific quantum chemical calculations.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N1 (pyrimidine) | 0.085 | 0.150 |

| C2 (pyrimidine) | 0.120 | 0.050 |

| N3 (pyrimidine) | 0.090 | 0.145 |

| C4 (pyrimidine) | 0.180 | 0.030 |

| C5 (pyrimidine) | 0.050 | 0.100 |

| C6 (pyrimidine) | 0.175 | 0.035 |

| S1' (thiophene) | 0.040 | 0.250 |

| C2' (thiophene) | 0.060 | 0.090 |

| C3' (thiophene) | 0.110 | 0.070 |

| C4' (thiophene) | 0.095 | 0.080 |

| C5' (thiophene) | 0.130 | 0.040 |

| Cl | 0.070 | 0.020 |

From this illustrative data, the C4 atom of the pyrimidine ring would be the most susceptible to nucleophilic attack, while the sulfur atom (S1') of the thiophene ring would be the most likely site for an electrophilic attack.

Theoretical Spectroscopic Prediction and Validation against Experimental Data

Computational methods are a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. This synergy between theory and experiment provides a deeper understanding of the molecular structure and vibrational modes. For this compound, theoretical vibrational spectra (FT-IR and Raman) and electronic spectra (UV-Vis) can be calculated using DFT methods. nih.govnih.gov

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by frequency calculations. These calculations provide the theoretical vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov It is common practice to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental spectra. researchgate.net

A comparison of the theoretical and experimental FT-IR and Raman spectra allows for a detailed assignment of the observed vibrational bands to specific modes of the molecule, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and vibrations involving the C-S and C-Cl bonds. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). jchemrev.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. The solvent effect can also be modeled to provide more accurate predictions.

The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound, illustrating the expected level of agreement.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound Note: This data is illustrative. Experimental values would need to be determined empirically and theoretical values from specific calculations.

| Spectroscopic Data | Theoretical (Calculated) | Experimental (Observed) | Assignment |

|---|---|---|---|

| FT-IR (cm-1) | |||

| 3105 | 3098 | Aromatic C-H stretch | |

| 1580 | 1575 | Pyrimidine ring C=N/C=C stretch | |

| 1455 | 1450 | Thiophene ring C=C stretch | |

| 845 | 840 | C-Cl stretch | |

| 695 | 690 | C-S stretch | |

| Raman (cm-1) | |||

| 3104 | 3097 | Aromatic C-H stretch | |

| 1565 | 1562 | Pyrimidine ring breathing | |

| 1420 | 1415 | Thiophene ring breathing | |

| UV-Vis (λmax, nm) | |||

| 275 | 278 | π → π* transition | |

| 310 | 315 | n → π* transition |

Such a comparative analysis is crucial for confirming the molecular structure and understanding the electronic and vibrational properties of this compound. The close agreement between the calculated and observed data would validate the computational methodology used and provide a reliable foundation for further theoretical studies on the molecule's properties and reactivity. memphis.edu

Advanced Applications in Organic Synthesis and Materials Science Focusing on the Compound S Role in Synthetic Methodology Development and Advanced Chemical Structures

5-(5-Chloro-2-thienyl)pyrimidine as a Versatile Building Block in Complex Chemical Synthesis

The this compound moiety serves as a fundamental building block in the synthesis of more complex molecules. The presence of both a pyrimidine (B1678525) and a thiophene (B33073) ring provides multiple reaction sites for further functionalization. The chloro-substituent, in particular, offers a handle for various coupling reactions, allowing for the introduction of diverse molecular fragments.

The thienopyrimidine scaffold, a derivative of the pyrimidine-thiophene structure, is of significant interest due to its bioisosteric relationship with purines. nih.gov This has led to its extensive investigation in the development of pharmaceutically active agents. nih.gov Synthetic strategies often involve the initial construction of a thienopyrimidin-4-one derivative, which can then be further modified. nih.gov The versatility of the pyrimidine-thiophene core is highlighted by the various synthetic pathways available for its construction, including the Gewald reaction and the Thorpe-Ziegler cyclization, which allow for the preparation of a wide range of polysubstituted thienopyrimidines. nih.gov

Design and Evaluation of this compound Derivatives as Ligands in Catalysis

The nitrogen atoms within the pyrimidine ring and the sulfur atom in the thiophene ring of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis.

Coordination Chemistry of Novel Ligand Systems

Derivatives of the pyrimidine-thiophene scaffold have been successfully employed as ligands to form coordination complexes with various transition metals. The specific coordination mode can be tuned by altering the substituents on the heterocyclic core. For instance, the introduction of amino or other coordinating groups can lead to the formation of bidentate or polydentate ligands, capable of forming stable complexes with metal centers. These complexes are instrumental in a variety of catalytic transformations.

Table 1: Coordination Chemistry of Pyrimidine-Thiophene Derivatives

| Ligand Derivative | Metal Center | Application |

| Thienopyrimidine-based ligands | Zinc | Catalysis |

| Aminopyrimidine-thiophene hybrids | Various | Catalysis |

Computational Studies on Ligand-Metal Interactions and Catalytic Performance

Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the interactions between pyrimidine-thiophene-based ligands and metal centers. researchgate.netresearchgate.net These studies provide valuable insights into the electronic structure, stability, and reactivity of the resulting complexes. Molecular docking studies have been employed to predict the binding affinity of such compounds to enzyme active sites, which is crucial for the rational design of new catalysts and inhibitors. nih.govpnrjournal.com For example, docking studies on thienopyrimidine derivatives have helped in understanding their interactions with kinase enzymes. nih.gov These computational approaches can predict key interactions, such as hydrogen bonding and hydrophobic interactions, which govern the catalytic performance. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Pyrimidine-Thiophene Scaffold

The unique reactivity of the this compound scaffold has spurred the development of novel synthetic methodologies. The presence of both electron-rich (thiophene) and electron-deficient (pyrimidine) rings allows for a range of chemical transformations.

Several synthetic strategies have been developed to construct the pyrimidine and thienopyrimidine cores. These include multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. rsc.org For instance, the synthesis of thienopyrimidines can be achieved through the reaction of 2-aminothiophene derivatives with various reagents. nih.gov The Gewald reaction is a notable one-pot synthesis for creating 2-aminothiophenes, which are key precursors. nih.gov Furthermore, Knoevenagel condensation has been utilized for the synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives. chimicatechnoacta.ru The development of these methods, often utilizing catalysts to improve efficiency and yield, underscores the ongoing innovation in synthetic chemistry centered around this scaffold. rsc.orgchimicatechnoacta.ru

Incorporation into Advanced Molecular Architectures

The rigid and planar nature of the this compound unit makes it an attractive component for the construction of advanced molecular architectures. Its incorporation can impart specific electronic, optical, or self-assembly properties to the resulting materials.

The pyrimidine-thiophene scaffold has been integrated into larger systems to create materials with tailored functions. Research has explored its use in the development of various functional materials. The ability to functionalize the scaffold at multiple positions allows for the creation of linear polymers, dendrimers, and other complex supramolecular assemblies. These advanced architectures hold promise for applications in electronics, photonics, and sensing.

Table 2: Advanced Molecular Architectures Incorporating the Pyrimidine-Thiophene Scaffold

| Architecture Type | Potential Application |

| Linear Polymers | Organic electronics |

| Dendrimers | Drug delivery, catalysis |

| Supramolecular Assemblies | Sensing, molecular recognition |

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Strategies for Poly-heterocyclic Systems

The synthesis of complex molecules containing multiple heterocyclic rings, such as those incorporating pyrimidine (B1678525) and thiophene (B33073), is a key area of ongoing research. nih.govaun.edu.eg Scientists are continuously exploring innovative methods to construct these intricate architectures with greater precision and efficiency.

One promising avenue is the development of novel multicomponent reactions (MCRs). MCRs allow for the formation of complex products from three or more starting materials in a single step, significantly reducing reaction times and waste generation. rasayanjournal.co.in For instance, one-pot, three-component reactions have been successfully employed for the synthesis of various pyrimidine derivatives. researchgate.net The substitution of benzene (B151609) rings in pyrimidine derivatives with heterocyclic moieties like thiophene has been shown to yield compounds with interesting biological activities. nih.gov

Furthermore, the use of advanced catalytic systems is revolutionizing heterocyclic synthesis. Nano-catalysts, for example, offer high efficiency and can be used in environmentally friendly "green" techniques. rsc.org These catalysts can facilitate complex cyclization and condensation reactions, leading to the formation of diverse poly-heterocyclic scaffolds. nih.govrsc.org The development of efficient ring-forming reactions remains a primary focus in the synthesis of polycyclic aromatic hydrocarbons and their heterocyclic analogues. acs.org

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a complex product. | Increased efficiency, reduced waste, shorter reaction times. rasayanjournal.co.in |

| Nano-catalysis | The use of catalysts at the nanoscale to enhance reaction rates and selectivity. | High efficiency, potential for green chemistry applications. rsc.org |

| Novel Ring-Forming Reactions | Development of new chemical transformations to construct heterocyclic rings. | Access to novel molecular architectures. acs.org |

| C-H Amination | Direct functionalization of C-H bonds to introduce amine groups. | Avoids pre-functionalization of substrates, increasing atom economy. acs.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis. jetir.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and even suggest novel synthetic routes. jetir.orgbeilstein-journals.org

For the synthesis of pyrimidine-thiophene systems, AI and ML algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation, including the choice of solvents, catalysts, and reaction temperatures. beilstein-journals.org This data-driven approach can significantly accelerate the discovery of new and more efficient synthetic methods. azorobotics.com Global models can be built from large-scale reaction databases to provide initial guidance on reaction conditions for novel reactions. beilstein-journals.org

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the development of improved synthetic methods. Advanced spectroscopic techniques are providing unprecedented insights into the intricate steps of chemical transformations in real-time.

Techniques such as in situ NMR spectroscopy and mass spectrometry allow chemists to monitor the formation and disappearance of reactants, intermediates, and products as a reaction proceeds. mdpi.com This information is crucial for elucidating reaction pathways, identifying key intermediates, and understanding the role of catalysts. For example, the structure of newly synthesized heterocycles can be confirmed using IR, 1H-NMR, 13C-NMR, and mass spectra. nih.gov

By combining experimental data from these advanced techniques with computational modeling, researchers can build a comprehensive picture of the reaction mechanism at the molecular level. This knowledge can then be used to optimize reaction conditions for higher yields and selectivity.

Development of Next-Generation Computational Models for Complex Chemical Phenomena

Computational chemistry has become an indispensable tool for modern chemical research. The development of more powerful computers and sophisticated algorithms is enabling the creation of increasingly accurate and predictive computational models. gcande.org

For pyrimidine-thiophene systems, quantum mechanical calculations can be used to study the electronic structure and reactivity of molecules, providing insights into their chemical behavior. youtube.com These calculations can help to predict the feasibility of a proposed reaction and to understand the factors that control its outcome. mit.edu

Furthermore, molecular dynamics simulations can be used to model the behavior of molecules over time, providing a dynamic view of chemical processes. youtube.com These simulations can be used to study the interactions between molecules, the conformational changes that occur during a reaction, and the role of the solvent. The combination of these computational approaches allows for the in-silico screening of potential drug candidates and the prediction of their properties. imist.ma

Sustainability and Green Chemistry in Heterocyclic Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov The goal is to design chemical processes that are more environmentally friendly, using less hazardous substances and generating less waste. rasayanjournal.co.inmdpi.com

In the context of pyrimidine-thiophene synthesis, green chemistry approaches include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net For example, microwave-assisted synthesis and the use of ultrasonic waves have been shown to accelerate reactions and improve yields while reducing energy consumption. nih.govresearchgate.net

The development of catalytic methods that can be reused and recycled is another key aspect of green chemistry. researchgate.net Life cycle assessment (LCA) is also becoming an important tool to evaluate the environmental impact of a chemical process from start to finish, helping chemists to identify areas for improvement. mdpi.com

| Green Chemistry Principle | Application in Heterocyclic Synthesis |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water or ionic liquids. rasayanjournal.co.in |

| Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |

| Energy Efficiency | Employing methods like microwave or ultrasound irradiation to reduce energy consumption. nih.govresearchgate.net |

| Catalysis | Using recyclable catalysts to minimize waste. researchgate.net |

| Waste Prevention | Designing synthetic routes that maximize atom economy and minimize byproducts. gcande.org |

Interdisciplinary Approaches in Pyrimidine-Thiophene Research

The future of research on pyrimidine-thiophene and other heterocyclic systems will be increasingly interdisciplinary, drawing on expertise from chemistry, biology, materials science, and computer science.

The biological activity of many pyrimidine-thiophene derivatives makes them attractive targets for drug discovery. nih.gov Collaborations between synthetic chemists and biologists are essential for the design, synthesis, and evaluation of new therapeutic agents. imist.manih.gov For instance, the fusion of a thiophene ring to a pyrimidine core is a known strategy for developing compounds with a wide range of pharmacological activities. mdpi.com

In materials science, pyrimidine-thiophene based compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. acs.org The development of these materials requires a close collaboration between chemists who synthesize the molecules and physicists and engineers who fabricate and characterize the devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Chloro-2-thienyl)pyrimidine, and how can reaction parameters (e.g., catalysts, solvents) be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions between thiophene and pyrimidine precursors. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling may be employed, with optimization via controlled temperature (e.g., 80–120°C) and catalysts like Pd(PPh₃)₄. Yield improvements often require iterative screening of solvent polarity (DMF vs. THF) and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). X-ray crystallography, as seen in analogous pyrimidine derivatives, provides definitive proof of molecular geometry .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Methodological Answer : Chlorinated intermediates require inert atmosphere handling to prevent hydrolysis. Waste containing halogenated byproducts must be segregated and treated by licensed hazardous waste facilities to avoid environmental contamination. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data for this compound across different cell lines or enzyme assays?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or cell permeability. Standardized dose-response curves (IC₅₀/EC₅₀) and comparative studies using isogenic cell lines can isolate confounding variables. Parallel molecular docking studies may clarify target selectivity .

Q. What computational approaches are used to predict the binding affinity of this compound with biological targets, and how do these models compare to experimental results?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties, while molecular dynamics simulations assess ligand-protein interactions. Docking software (e.g., AutoDock Vina) predicts binding poses, which are validated via kinetic assays (e.g., surface plasmon resonance). Discrepancies often highlight solvation effects or protein flexibility .

Q. How does the electronic nature of the thienyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group on the thienyl ring enhances electrophilicity at the pyrimidine’s C-4 position, facilitating nucleophilic attacks. Hammett constants (σ) quantify substituent effects, guiding catalyst selection (e.g., PdCl₂ for electron-deficient systems) .

Q. What strategies are effective in isolating and characterizing reactive intermediates during the functionalization of this compound?

- Methodological Answer : Low-temperature reaction quenching (-78°C) combined with in-situ FTIR or cryogenic NMR traps transient intermediates. High-performance liquid chromatography (HPLC) with diode-array detection isolates metastable species, while tandem MS elucidates fragmentation pathways .

Data-Driven Research Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to optimize pharmacological properties?

- Methodological Answer : Systematic substitution at the pyrimidine’s C-2 or C-4 positions, coupled with bioactivity assays (e.g., antimicrobial MIC tests), identifies critical pharmacophores. QSAR models correlate electronic descriptors (logP, polar surface area) with bioavailability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.